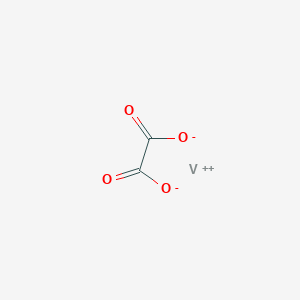
Nitrate de yttrium(III) tétrahydraté
Vue d'ensemble
Description
Yttrium(III) nitrate tetrahydrate is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a chemical formula of Y(NO3)3•4H2O. This compound is an important source of yttrium for many applications, including the synthesis of other yttrium compounds, as well as in the production of phosphors, ceramics, and superconductors.
Applications De Recherche Scientifique
Préparation de nanoparticules d'oxyde d'yttrium
Le nitrate de yttrium(III) tétrahydraté sert de précurseur pour la préparation de nanoparticules d'oxyde d'yttrium . Ces nanoparticules ont diverses applications dans des domaines comme la médecine, l'électronique et l'énergie.
Revêtements à l'échelle nanométrique de composites de carbone
Ce composé est utilisé pour créer des revêtements à l'échelle nanométrique de composites de carbone . Ces revêtements améliorent les propriétés des composites, ce qui les rend adaptés aux applications de pointe dans les industries aérospatiale et automobile.
Mésophases de tensioactifs
Le nitrate de yttrium(III) tétrahydraté est une source d'yttrium efficace pour la préparation de mésophases de tensioactifs à base d'yttrium . Ces mésophases sont prometteuses en tant qu'agents adsorbants et dans les matériaux optiquement fonctionnels.
Catalyseur en synthèse organique
Le nitrate de yttrium(III) peut être utilisé comme catalyseur en synthèse organique . Il peut faciliter diverses réactions, améliorant l'efficacité et la sélectivité du processus de synthèse.
Préparation de réseaux métallo-organiques à base d'yttrium
Ce composé sert de précurseur pour certains matériaux contenant de l'yttrium, tels que les réseaux métallo-organiques à base d'yttrium . Ces réseaux ont des applications potentielles dans le stockage, la séparation et la catalyse des gaz.
Matériaux supraconducteurs
Le nitrate de yttrium(III) tétrahydraté est utilisé dans la préparation de matériaux supraconducteurs . Ces matériaux ont une résistance électrique nulle et sont utilisés en imagerie par résonance magnétique (IRM), dans les trains à lévitation magnétique et dans d'autres applications de haute technologie.
Mécanisme D'action
Target of Action
Yttrium(III) nitrate tetrahydrate is primarily used as a source of Yttrium 3+ cations . These cations play a crucial role in the synthesis of various yttrium-containing materials .
Mode of Action
The compound interacts with its targets by providing Yttrium 3+ cations . These cations are essential for the formation of several yttrium-based materials, such as Y4Al2O9, YBa2Cu3O6.5+x, and yttrium-based metal-organic frameworks .
Biochemical Pathways
It’s known that the yttrium 3+ cations provided by the compound are integral to the synthesis of various yttrium-containing materials . These materials can have diverse applications, ranging from adsorbing agents to optically functional species .
Result of Action
The primary result of Yttrium(III) nitrate tetrahydrate’s action is the formation of yttrium-containing materials . These materials have various applications, such as the creation of yttrium-based surfactant mesophases, which show promise as adsorbing agents and for optically functional species .
Safety and Hazards
Yttrium(III) nitrate tetrahydrate may intensify fire as it is an oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .
Cellular Effects
It has been reported that a high dose of yttrium nitrate can induce oxidative stress and cellular apoptosis in the peripheral blood .
Molecular Mechanism
The thermal decomposition of yttrium nitrate hexahydrate Y(NO3)3·6H2O is a complex condensation process generating a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms .
Temporal Effects in Laboratory Settings
It is known that Yttrium(III) nitrate hexahydrate loses crystallized water at relatively low temperature .
Dosage Effects in Animal Models
It has been reported that a high dose of yttrium nitrate can induce oxidative stress and cellular apoptosis in the peripheral blood .
Metabolic Pathways
It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .
Transport and Distribution
It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .
Subcellular Localization
It is known that yttrium, the main component of this compound, is not an essential element for organisms and its bioavailability is very low .
Propriétés
IUPAC Name |
yttrium(3+);trinitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.4H2O.Y/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKAJAPEZSHSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N3O13Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583449 | |
| Record name | Yttrium nitrate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13773-69-8 | |
| Record name | Yttrium nitrate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(III) nitrate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the choice of Yttrium(III) nitrate tetrahydrate as a precursor impact the quality of the Y2O3 insulator compared to other precursors?
A: The research paper compares Yttrium(III) nitrate tetrahydrate with other precursors like Yttrium(III) acetate hydrate, Yttrium isopropoxide oxide, and Yttrium(III) tris (isopropoxide) for fabricating Y2O3 insulators. While the paper doesn't find Yttrium(III) nitrate tetrahydrate to be the optimal choice, it highlights the importance of precursor selection on the final film properties. The study found that Y2O3 films derived from the acetate precursor, after undergoing UV/ozone treatment, exhibited superior qualities, including a uniform and smooth surface morphology and a lower number of oxygen vacancy defects []. These factors contributed to the fabrication of capacitors with lower current leakage and a more stable dielectric constant, indicating a higher quality insulator compared to those derived from Yttrium(III) nitrate tetrahydrate.
Q2: What analytical techniques were employed to characterize the Y2O3 films produced using Yttrium(III) nitrate tetrahydrate?
A2: The researchers utilized a combination of techniques to characterize the Y2O3 films:
- Grazing-incidence X-ray diffraction: This technique was employed to examine the crystalline structure of the fabricated Y2O3 films [].
- Scanning probe microscopy: This method was used to analyze the surface morphology and roughness of the films, providing insights into the uniformity and quality of the coating [].
- X-ray spectroscopy: This technique was employed for chemical component analysis, helping to identify the elemental composition and potential impurities within the Y2O3 films [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)





